molecular formula C29H30N8O B11177243 (3Z)-3-[2-(4,6-bis{[4-(propan-2-yl)phenyl]amino}-1,3,5-triazin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-3-[2-(4,6-bis{[4-(propan-2-yl)phenyl]amino}-1,3,5-triazin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11177243
M. Wt: 506.6 g/mol
InChI Key: RXECPKNLSCUDJX-UHFFFAOYSA-N
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Description

The compound (3Z)-3-[2-(4,6-bis{[4-(propan-2-yl)phenyl]amino}-1,3,5-triazin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an indole core, a triazine ring, and hydrazinylidene linkage, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[2-(4,6-bis{[4-(propan-2-yl)phenyl]amino}-1,3,5-triazin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting with the preparation of the indole core and the triazine ring separately. The indole core can be synthesized through Fischer indole synthesis, while the triazine ring can be prepared using a trimerization reaction of nitriles. The final step involves coupling these two components through a hydrazinylidene linkage under controlled conditions, such as using a hydrazine derivative in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[2-(4,6-bis{[4-(propan-2-yl)phenyl]amino}-1,3,5-triazin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole or triazine rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. The hydrazine moiety is known for its ability to interact with biological targets, potentially inhibiting tumor growth. For instance, research has shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Antimicrobial Properties
The incorporation of triazine and indole structures in the compound enhances its antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results as a potential therapeutic agent for infections resistant to conventional antibiotics .

Neuroprotective Effects
Preliminary investigations suggest that this compound may possess neuroprotective effects. Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by mitigating oxidative stress and inflammation in neuronal cells .

Agricultural Applications

Pesticidal Activity
The triazine component of the compound is known for its herbicidal properties. Studies have demonstrated that similar compounds can effectively control weed growth without adversely affecting crop yields. This makes it a potential candidate for developing new herbicides that are both effective and environmentally friendly .

Plant Growth Regulators
Research indicates that derivatives of this compound may act as plant growth regulators, promoting root development and enhancing overall plant vigor. This could lead to increased agricultural productivity and sustainability .

Materials Science

Dyes and Pigments
Due to its unique chemical structure, this compound can be utilized in synthesizing dyes and pigments for various applications, including textiles and coatings. Its stability and colorfastness make it an attractive option for manufacturers seeking high-performance materials .

Nanomaterials Development
The compound's ability to form complexes with metal ions opens avenues for developing nanomaterials with specific electronic or optical properties. These materials could be used in sensors or as catalysts in chemical reactions .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated a series of indole derivatives related to this compound. The results indicated that specific modifications enhanced their potency against breast cancer cell lines by over 50% compared to standard treatments.

Case Study 2: Pesticidal Efficacy

Research conducted at a leading agricultural university tested the herbicidal effects of triazine-based compounds on common weeds. The findings revealed that formulations containing this compound reduced weed biomass by up to 70%, making it a viable alternative to existing herbicides.

Case Study 3: Neuroprotection

A neuropharmacological study assessed the protective effects of this compound on neuronal cells exposed to oxidative stress. The results showed a significant decrease in cell death rates, suggesting its potential use in developing therapies for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of (3Z)-3-[2-(4,6-bis{[4-(propan-2-yl)phenyl]amino}-1,3,5-triazin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    Acetylacetone: Another versatile intermediate with keto-enol tautomerism.

    Diketene: Used in the production of various acetoacetic acid derivatives.

Uniqueness

(3Z)-3-[2-(4,6-bis{[4-(propan-2-yl)phenyl]amino}-1,3,5-triazin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one:

Biological Activity

Overview of the Compound

This compound belongs to a class of hydrazone derivatives that have shown promise in various biological applications, particularly in cancer therapy and antimicrobial activity. The structural complexity of the compound, featuring multiple aromatic rings and functional groups, suggests potential interactions with biological targets.

Anticancer Properties

Recent studies have indicated that similar hydrazone derivatives exhibit significant anticancer activity. For instance, compounds with structural similarities have been tested against various cancer cell lines, demonstrating cytotoxic effects.

  • Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, some derivatives have been shown to inhibit the activity of protein kinases crucial for tumor growth.
  • Case Studies :
    • A study on a related hydrazone derivative revealed an IC50 value of 10 µM against the MCF-7 breast cancer cell line, indicating strong antiproliferative effects .
    • Another derivative demonstrated selective activity against leukemia cells with an IC50 of 7.4 µM .

Antimicrobial Activity

Hydrazones have also been explored for their antimicrobial properties. The presence of electron-donating groups in the structure enhances their interaction with microbial membranes.

  • In Vitro Studies : Various derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, a related compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus .

Table 1: Biological Activity of Related Hydrazone Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism
Hydrazone AMCF-710Protein kinase inhibition
Hydrazone BK5627.4Apoptosis induction
Hydrazone CS. aureus32Membrane disruption

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureEffect on Activity
Presence of isopropyl groupsIncreased lipophilicity
Aromatic ringsEnhanced binding affinity
Hydrazine moietyCritical for cytotoxicity

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of hydrazone linkages and substitution reactions on aromatic rings. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure.

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Potential studies could focus on:

  • In Vivo Studies : Assessing the efficacy and safety in animal models.
  • Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound.
  • Structural Modifications : Exploring SAR to optimize potency and selectivity.

Properties

Molecular Formula

C29H30N8O

Molecular Weight

506.6 g/mol

IUPAC Name

3-[[4,6-bis(4-propan-2-ylanilino)-1,3,5-triazin-2-yl]diazenyl]-1H-indol-2-ol

InChI

InChI=1S/C29H30N8O/c1-17(2)19-9-13-21(14-10-19)30-27-33-28(31-22-15-11-20(12-16-22)18(3)4)35-29(34-27)37-36-25-23-7-5-6-8-24(23)32-26(25)38/h5-18,32,38H,1-4H3,(H2,30,31,33,34,35)

InChI Key

RXECPKNLSCUDJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N=NC3=C(NC4=CC=CC=C43)O)NC5=CC=C(C=C5)C(C)C

Origin of Product

United States

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